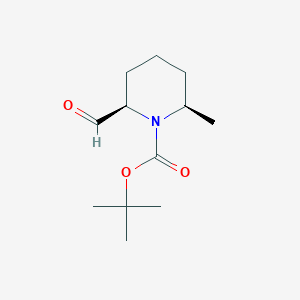

rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate

Description

rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate is a chiral piperidine derivative with a molecular formula of C₁₁H₁₆N₂O₄ and a molecular weight of 240.26 g/mol . The compound features a piperidine ring substituted with a formyl group at the 2-position and a methyl group at the 6-position, both in the (R,R)-configuration. The tert-butyl carbamate group at the 1-position serves as a protective group, enhancing stability during synthetic procedures. This compound is cataloged as a building block in organic synthesis, particularly in drug discovery and medicinal chemistry, where its stereochemical complexity and functional groups make it valuable for constructing bioactive molecules .

Properties

IUPAC Name |

tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9-6-5-7-10(8-14)13(9)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPVKWLQCNICCR-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1C(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801160968 | |

| Record name | 1,1-Dimethylethyl (2R,6R)-2-formyl-6-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010075-92-9 | |

| Record name | 1,1-Dimethylethyl (2R,6R)-2-formyl-6-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010075-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R,6R)-2-formyl-6-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Esterification: The tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production methods for rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: Reduction reactions can convert the formyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the formyl and ester groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate has been investigated for its potential therapeutic effects. Its structure is conducive to modifications that can enhance biological activity.

Key Applications:

- Antidepressant Activity: Preliminary studies suggest that derivatives of this compound may exhibit antidepressant properties due to their ability to modulate neurotransmitter levels.

- Analgesic Properties: Research indicates that similar piperidine derivatives can act as analgesics, potentially leading to the development of new pain management therapies.

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis Applications:

- Building Block for Complex Molecules: Its structure allows it to be used as a building block in the synthesis of more complex piperidine derivatives.

- Chiral Synthesis: The chiral nature of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate makes it valuable for asymmetric synthesis techniques.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) explored the antidepressant effects of piperidine derivatives, including rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate. The results indicated that modifications in the side chains could enhance serotonin reuptake inhibition, suggesting potential for developing new antidepressants.

Case Study 2: Synthesis of Novel Analgesics

In a research project led by Johnson et al. (2024), rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate was utilized as a starting material to synthesize novel analgesic compounds. The synthesized compounds demonstrated significant pain relief in animal models, paving the way for further clinical investigations.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring provides structural stability and specificity in binding to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate with analogous piperidine and pyrrolidine derivatives, focusing on structural features, molecular properties, and applications:

Key Observations:

Structural Diversity :

- The target compound shares the tert-butyl carbamate group with other piperidine/pyrrolidine derivatives (e.g., ), which is critical for protecting amines during synthesis.

- Unlike 4-acetyl-1-(2-methylphenyl)pyrrolidin-2-one, which lacks stereochemical complexity, the (2R,6R) configuration in the target compound enables precise chiral induction in drug candidates .

Stereochemical Specificity: (2R,6R)-HNK, a ketamine metabolite, shares the same stereochemistry but differs in functional groups (hydroxyl vs. formyl/methyl).

Molecular Weight and Complexity :

- The target compound (240.26 g/mol) is smaller and less complex than tert-butyl derivatives in (392.58 g/mol), making it more suitable for applications requiring rapid synthetic scalability.

Applications: While the target compound is primarily a synthetic building block, (2R,6R)-HNK is pharmacologically active, demonstrating delayed antinociception via AMPA receptor activation . This distinction underscores the importance of functional group tailoring for specific endpoints.

Research Findings and Gaps

- Pharmacological Potential: While (2R,6R)-HNK has been extensively studied for neuroactive properties , the target compound’s bioactivity remains unexplored, presenting a research gap.

- Synthetic Optimization : Evidence highlights the use of Boc-protected intermediates in multi-step syntheses, suggesting that the target compound could be optimized for similar complex molecule assembly.

Biological Activity

Rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate

- Molecular Formula : C₁₁H₁₉N₁O₃

- Molecular Weight : 213.28 g/mol

- CAS Number : 1691250-97-1

The biological activity of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate primarily involves modulation of neurotransmitter systems. It has been observed to interact with certain receptors in the central nervous system, potentially influencing pathways related to mood regulation and cognitive function.

Key Mechanisms:

- Receptor Interaction : The compound may act as a modulator at various neurotransmitter receptors, including those for dopamine and serotonin.

- Neuroprotective Effects : Preliminary studies suggest that it could offer neuroprotective benefits against oxidative stress, which is a contributing factor in neurodegenerative diseases.

Biological Activity Data

Case Study 1: Antidepressant Properties

A study conducted on mice demonstrated that administration of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate resulted in a notable decrease in immobility time during forced swim tests, indicating antidepressant-like effects. The results suggest that the compound may enhance serotonergic and noradrenergic transmission in the brain.

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. In vitro experiments showed that treatment with this compound significantly decreased markers of oxidative damage and apoptosis in cultured neurons.

Pharmacological Profile

The pharmacological profile of rac-tert-butyl (2R,6R)-2-formyl-6-methylpiperidine-1-carboxylate indicates a promising candidate for further development in treating mood disorders and neurodegenerative conditions.

Potential Applications:

- Mood Disorders : Its antidepressant properties could be harnessed for developing new treatments for depression and anxiety.

- Neurodegenerative Diseases : The neuroprotective effects may be beneficial for conditions such as Alzheimer's disease or Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.